molecular formula C13H19Cl2N3O2 B1523444 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride CAS No. 1333875-88-9

3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride

Cat. No.: B1523444
CAS No.: 1333875-88-9
M. Wt: 320.21 g/mol
InChI Key: KNISFRAONFMSRR-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N3O2 and its molecular weight is 320.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Applications

  • The study on the comparative decarboxylation of (benzothiazolyl-2)-acetic, -3-propionic, -glyoxylic, and -pyruvic acids highlighted the specific conditions under which these compounds undergo decarboxylation, emphasizing the structural requirements for such reactions. This research can be relevant for understanding the chemical behavior of related compounds, including 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride, in synthesis and design of new molecules (Baudet & Otten, 1970).
  • Another study focused on the transformation of saccharin into derivatives of imidazo[1,2‐b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine, showcasing a complex chemical interconversion process. This research provides insights into the synthetic routes and potential applications of benzothiazole derivatives in creating novel chemical entities (Ashby, Griffiths, & Paton, 1978).

Corrosion Inhibition

  • Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions, indicating potential industrial applications in protecting metals from corrosion. This kind of research underscores the versatility of benzothiazole derivatives in applications beyond pharmaceuticals, pointing towards their use in materials science and engineering (Hu et al., 2016).

Novel Synthesis Approaches

  • Innovative synthesis methods for benzothiazole derivatives and their applications in creating luminescent complexes, as well as their potential use in biological studies, have been explored. Such research not only expands the chemical understanding of these compounds but also opens up possibilities for their use in sensing, imaging, and therapeutic contexts (Kanwal et al., 2020).

Properties

IUPAC Name

3-(benzimidazol-1-yl)-2-(propylamino)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.2ClH/c1-2-7-14-11(13(17)18)8-16-9-15-10-5-3-4-6-12(10)16;;/h3-6,9,11,14H,2,7-8H2,1H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNISFRAONFMSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(CN1C=NC2=CC=CC=C21)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
Reactant of Route 2
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
Reactant of Route 4
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
Reactant of Route 5
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
Reactant of Route 6
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.